(2E)-3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENOIC ACID
Description
Properties
IUPAC Name |
(E)-3-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-12-5-6-13(7-8-15(17)18)11-14(12)21(19,20)16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3,(H,17,18)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQNTQNSCWGMSV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENOIC ACID typically involves the following steps:
Formation of the Piperidine Sulfonyl Intermediate: The initial step involves the sulfonylation of piperidine with a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Attachment to the Phenyl Ring: The piperidine sulfonyl intermediate is then reacted with a phenyl derivative, such as 4-methylphenyl, through a nucleophilic substitution reaction.
Formation of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the prop-2-enoic acid moiety to a propanoic acid group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.
Industry
In industry, this compound can be used in the production of advanced materials, including polymers and coatings, due to its functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of (2E)-3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group can form strong interactions with active sites, while the prop-2-enoic acid moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Methoxy vs. Methyl Groups
- (2E)-3-[4-Methoxy-3-(Piperidine-1-Sulfonyl)Phenyl]Prop-2-Enoic Acid Difference: Methoxy (-OCH₃) replaces the methyl (-CH₃) group at position 3. Impact: Methoxy is more polar and electron-donating, increasing lipophilicity compared to methyl. This may enhance membrane permeability but reduce metabolic stability. Molecular weight: 350.38 g/mol .
Methylsulfonyl vs. Piperidine-Sulfonyl Groups
- (2E)-3-[4-(Methylsulfonyl)Phenyl]Prop-2-Enoic Acid Difference: A methylsulfonyl (-SO₂CH₃) group replaces the piperidine-sulfonyl moiety. Impact: Methylsulfonyl is smaller and less basic than piperidine-sulfonyl, reducing steric hindrance. Molecular weight: 242.25 g/mol (C₁₀H₁₀O₄S) .
Functional Group Modifications
Hydroxy and Methoxy Substitutions
- (2E)-3-(3-Hydroxy-4-Methoxyphenyl)Prop-2-Enoic Acid Structure: Phenyl ring has -OH (hydrogen-bond donor) at position 3 and -OCH₃ at position 4. Molecular weight: 194.18 g/mol .
Trifluoromethyl-Sulfonamide Derivatives
- (E)-3-[4-[[3-(Trifluoromethyl)Phenyl]Sulfamoyl]Phenyl]Prop-2-Enoic Acid Structure: Sulfonamide linked to a trifluoromethylphenyl group. Impact: The -CF₃ group is strongly electron-withdrawing, improving metabolic stability and acidity (pKa shift). Molecular weight: 371.04 g/mol (C₁₆H₁₂F₃NO₄S) .
Heterocyclic and Aromatic Systems
Pyrazine-Containing Analog
- (2E)-3-(3-{6-[(Trans-4-Aminocyclohexyl)Amino]Pyrazin-2-yl}Phenyl)Prop-2-Enoic Acid Structure: Pyrazine ring replaces phenyl, with an aminocyclohexyl substituent. Impact: The nitrogen-rich pyrazine enhances hydrogen bonding and solubility. Molecular weight: 338.41 g/mol (C₁₉H₂₂N₄O₂) .
Pyrazole Derivatives
- (2E)-3-[3-(4-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Prop-2-Enoic Acid Structure: Pyrazole ring with aromatic substituents. Molecular weight: 304.35 g/mol .
Comparative Data Table
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂, -CF₃) increase the acidity of the acrylic acid moiety, enhancing ionic interactions in biological systems .
- Steric Considerations : Bulky substituents like piperidine-sulfonyl may reduce binding to flat active sites but improve selectivity for certain targets .
- Solubility and Bioavailability: Hydroxy and amino groups improve aqueous solubility, while methoxy and methyl groups favor lipophilicity .
- Metabolic Stability : Fluorinated and sulfonamide derivatives exhibit slower hepatic clearance due to resistance to oxidative metabolism .
Biological Activity
(2E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)phenyl]prop-2-enoic acid, also known by its CAS number 327094-03-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a prop-2-enoic acid backbone linked to a piperidine sulfonamide moiety, which is critical for its biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In a study examining various derivatives, it was found that certain structural modifications could enhance cytotoxicity against cancer cell lines. For instance, the introduction of different substituents on the piperidine ring was shown to increase the inhibitory effects on tumor growth in vitro and in vivo models .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. In a series of tests, derivatives of similar piperidine-based compounds demonstrated notable activity against common bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with protein synthesis pathways .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antitumor | High | Induction of apoptosis; inhibition of cell proliferation |
| Antibacterial | Moderate | Disruption of cell wall synthesis |
| Antifungal | Moderate | Inhibition of fungal growth through metabolic interference |
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes crucial for bacterial growth.
- Interaction with Cell Membranes : The lipophilic nature allows it to integrate into cellular membranes, affecting permeability and function.
- Induction of Apoptosis in Cancer Cells : By activating specific signaling pathways, the compound can trigger programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Antitumor Efficacy : A particular study involving a derivative demonstrated a significant reduction in tumor size in xenograft models when administered at doses of 50 mg/kg .
- Antibacterial Testing : In vitro testing against Staphylococcus aureus showed an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics, suggesting potential as an alternative treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (2E)-3-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]prop-2-enoic acid?
- Methodological Answer : The compound can be synthesized via sulfonylation of a substituted phenyl ring followed by coupling with an α,β-unsaturated acid. Key steps include:
- Sulfonylation : React 4-methyl-3-aminophenyl derivatives with piperidine sulfonyl chloride under basic conditions (e.g., pyridine/DCM) .
- Knoevenagel Condensation : Introduce the propenoic acid moiety using malonic acid derivatives and a catalytic base (e.g., piperidine) under reflux.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity, verified by HPLC .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer :
- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm the (2E)-configuration of the propenoic acid and the piperidine sulfonyl group’s regiochemistry.
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., methanol/water). Refine using SHELXL for precise bond length/angle determination . Visualize molecular packing with ORTEP-III .
- Mass Spectrometry : Confirm molecular weight (CHNOS, MW 307.36) via high-resolution ESI-MS .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Screens : Test against sulfonamide-sensitive targets (e.g., carbonic anhydrase) using fluorescence-based assays.
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values.
- Solubility Assessment : Determine logP via shake-flask method (octanol/water) to guide formulation studies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?
- Methodological Answer :
- Graph Set Analysis : Apply Bernstein’s formalism to classify hydrogen bonds (e.g., motifs for dimeric interactions) .
- SHELXL Refinement : Parameterize H-bond distances (2.7–3.2 Å) and angles (120–180°) during refinement to validate packing motifs .
- ORTEP Visualization : Generate thermal ellipsoid plots to identify disordered regions or solvent interactions .
Q. What strategies mitigate impurities during large-scale synthesis?
- Methodological Answer :
- HPLC-MS Monitoring : Track sulfonic acid byproducts (e.g., unreacted piperidine sulfonyl chloride) using reverse-phase C18 columns .
- Ion-Exchange Chromatography : Remove anionic impurities (e.g., residual sulfonate salts) via Dowex resin.
- Crystallization Optimization : Use mixed solvents (e.g., acetonitrile/water) to exclude non-polar impurities .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites that may deactivate the compound in vivo.
- Plasma Protein Binding Assays : Measure free drug concentration via equilibrium dialysis to explain reduced efficacy.
- Pharmacokinetic Modeling : Correlate in vitro IC with in vivo exposure (AUC) using compartmental models .
Q. What computational approaches predict the impact of substituent modifications on bioactivity?
- Methodological Answer :
- QSAR Modeling : Train models using descriptors like Hammett σ (for sulfonyl groups) and steric parameters (for piperidine substitution).
- Docking Simulations : Dock derivatives into target active sites (e.g., carbonic anhydrase IX) using AutoDock Vina to prioritize synthetic targets .
- MD Simulations : Assess conformational stability of the propenoic acid moiety in aqueous environments (GROMACS, 100 ns runs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
